8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Description
8-(4-Ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Mechanism of Action
Target of action
1,2,4-Triazoles are known to interact with a variety of biological targets due to their ability to form hydrogen bonds with different targets . They have been found to exhibit a broad range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of action
The mode of action of 1,2,4-triazoles depends on the specific compound and its biological target. For example, some triazole derivatives have been found to inhibit key enzymes in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical pathways
The specific biochemical pathways affected by 1,2,4-triazoles can vary widely depending on the compound and its target. For instance, some triazole derivatives have been found to inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting ergosterol biosynthesis and leading to the accumulation of toxic methylated sterols .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-triazoles can also vary depending on the specific compound. Some triazole derivatives have been found to have good oral bioavailability and are metabolized primarily in the liver .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can include the disruption of cell membrane integrity (in the case of antifungal activity), inhibition of cell proliferation (in the case of anticancer activity), and modulation of neurotransmitter activity (in the case of anticonvulsant and antidepressant activity) .
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-6-28-13-9-7-12(8-10-13)15-20-21-18-24(11(2)3)14-16(25(15)18)22(4)19(27)23(5)17(14)26/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITXYEPAXMRVLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)N(C(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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